Superior BBB Penetration and Striatal Retention vs. 2- and 5-Fluoro-L-DOPA
In a head-to-head human in vivo PET study, [18F]6-fluoro-L-DOPA (the labeled target compound) demonstrated specific and prolonged retention in the striata, a key region for dopaminergic neurons. In contrast, [18F]2-fluoro-L-DOPA did not appear to cross the blood-brain barrier, and [18F]5-fluoro-L-DOPA showed non-specific uptake and clearance from the cerebellum and striata [1].
| Evidence Dimension | In vivo brain uptake and retention |
|---|---|
| Target Compound Data | Specific retention in striata |
| Comparator Or Baseline | [18F]2-fluoro-L-DOPA (no BBB crossing); [18F]5-fluoro-L-DOPA (non-specific uptake/clearance) |
| Quantified Difference | Qualitative difference: specific striatal retention vs. no crossing (2-F) or non-specific clearance (5-F). |
| Conditions | Human subjects after intravenous injection of [18F]2-, [18F]5- and [18F]6-fluoro-L-DOPA; PET imaging. |
Why This Matters
This proves that only the 6-fluoro isomer is suitable for PET imaging of the central nervous system, making it the only viable choice for research or clinical procurement in this domain.
- [1] Chirakal, R., Vasdev, N., Asselin, M.-C., Schrobilgen, G. J., & Nahmias, C. (2002). The effect of aromatic fluorine substitution in L-DOPA on the in vivo behaviour of [18F]2-, [18F]5- and [18F]6-fluoro-L-DOPA in the human brain. Journal of Fluorine Chemistry, 115(1), 33-39. View Source
